Tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is a chemical compound with the CAS number 1334488-31-1 and a molecular weight of 270.41 g/mol. Its molecular formula is . This compound is classified as an amino acid derivative and is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate can be achieved through several methods. A common approach involves the reaction of tert-butyl piperidine-1-carboxylate with an appropriate amine, specifically 1-amino-2,2-dimethylpropane. The reaction typically requires the use of solvents and may involve steps such as protection-deprotection of functional groups to ensure selectivity and yield.
The molecular structure of tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate features a piperidine ring substituted at the fourth position with a tert-butyl group and an amino acid side chain.
CC(C)(C)N1CCN(CC1)C(=O)OC(C)(C)C
.Tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate can participate in various chemical reactions typical for amino acid derivatives. These include:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for compounds like tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate often involves interactions with biological targets such as receptors or enzymes.
Tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate finds applications primarily in scientific research. It is utilized in:
This compound's unique structure makes it a valuable tool for developing new therapeutic agents targeting various diseases.
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4